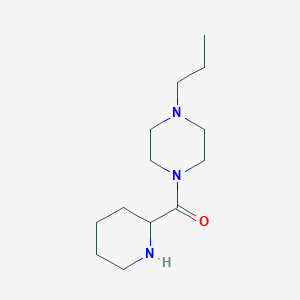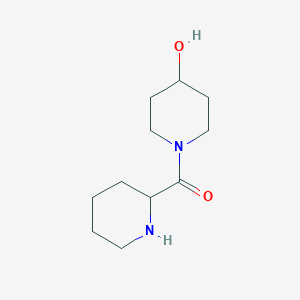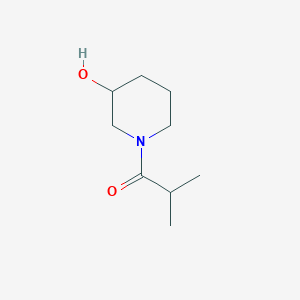
Methyl 4-formyl-2-methoxybenzoate
Descripción general
Descripción
Methyl 4-formyl-2-methoxybenzoate is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid and is characterized by the presence of a formyl group and a methoxy group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals and organic chemistry research.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of various pharmaceuticals , suggesting potential biological activity.
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as the pd(oac)2 catalyzed cross-coupling reaction . This suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.91 (iLOGP), suggesting it may readily cross cell membranes .
Action Environment
The action of Methyl 4-formyl-2-methoxybenzoate can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it’s typically stored in an inert atmosphere at 2-8°C . Furthermore, its solubility, which affects its bioavailability and distribution, is influenced by the pH and ionic strength of its environment .
Análisis Bioquímico
Biochemical Properties
Methyl 4-formyl-2-methoxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that this compound can influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, its physicochemical properties, such as high gastrointestinal absorption and blood-brain barrier permeability, indicate its potential for bioavailability and systemic effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CYP1A2 can lead to alterations in the metabolic pathways of cells, affecting the overall cellular function . Moreover, its high permeability across the blood-brain barrier suggests potential effects on neuronal cells and brain function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. As a CYP1A2 inhibitor, it binds to the active site of the enzyme, preventing the metabolism of its substrates . This inhibition can lead to increased levels of certain compounds in the body, affecting various physiological processes. Additionally, its physicochemical properties, such as lipophilicity and water solubility, play a role in its interaction with cellular membranes and biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and specific temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects. For instance, its high permeability across the blood-brain barrier raises concerns about potential neurotoxicity at elevated concentrations
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds . Its physicochemical properties, such as lipophilicity and water solubility, affect its distribution and metabolism within the body. Additionally, its potential effects on metabolic flux and metabolite levels need to be explored further.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. It has high gastrointestinal absorption and blood-brain barrier permeability, indicating its potential for systemic distribution . The compound may interact with transporters and binding proteins, affecting its localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. Its physicochemical properties, such as lipophilicity, suggest that it may localize within cellular membranes and organelles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-formyl-2-methoxybenzoate can be synthesized through two main routes starting from salicylic acid:
Formylation followed by Methylation: In this method, salicylic acid undergoes formylation to introduce the formyl group, followed by methylation to obtain the target compound.
Methylation followed by Formylation: Here, salicylic acid is first methylated to introduce the methoxy group, followed by formylation to introduce the formyl group.
Industrial Production Methods: The industrial production of this compound typically involves the use of methanesulfonic acid and hexamethylenetetramine in a Duff reaction. This method is preferred due to its cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-formyl-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Methyl 4-carboxy-2-methoxybenzoate.
Reduction: Methyl 4-hydroxymethyl-2-methoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl 4-formyl-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Comparación Con Compuestos Similares
Methyl 2-formylbenzoate: Similar structure but with the formyl group at the ortho position.
Methyl 4-formylbenzoate: Lacks the methoxy group.
Methyl 2-methoxybenzoate: Lacks the formyl group.
Uniqueness: Methyl 4-formyl-2-methoxybenzoate is unique due to the simultaneous presence of both the formyl and methoxy groups on the benzene ring, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
methyl 4-formyl-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDAKRNJXBCEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594298 | |
| Record name | Methyl 4-formyl-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55204-14-3 | |
| Record name | Methyl 4-formyl-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369833.png)

![4-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369835.png)


![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid](/img/structure/B1369848.png)
![4-[2-(4-Fluorophenylsulphonyl)ethyl]piperidine](/img/structure/B1369850.png)

![Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B1369852.png)

